molecular formula C19H22N4O2 B1681883 N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide CAS No. 492472-30-7

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

Número de catálogo: B1681883
Número CAS: 492472-30-7
Peso molecular: 338.4 g/mol
Clave InChI: CSMRPIFORJZYCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the benzo[b][1,6]naphthyridine class, characterized by a fused bicyclic aromatic core with a carboxamide substituent at position 2. The dimethylaminoethyl side chain at the N-position and methyl groups at positions 2 and 6 contribute to its unique physicochemical and pharmacological properties.

Propiedades

Número CAS

492472-30-7

Fórmula molecular

C19H22N4O2

Peso molecular

338.4 g/mol

Nombre IUPAC

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-12-6-5-7-13-10-14-17(21-16(12)13)15(11-23(4)19(14)25)18(24)20-8-9-22(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,20,24)

Clave InChI

CSMRPIFORJZYCJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C

SMILES canónico

CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C

Apariencia

Solid powder

Otros números CAS

492472-30-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

N-(2-(dimethylamino)ethyl)-2,6-dimethyl-1-oxo-1,2-dihydroxybenzo(b)-1,6-naphthyridine-4-carboxamide
SN 28049
SN-28049
SN28049

Origen del producto

United States

Métodos De Preparación

La síntesis de SN-28049 implica varios pasos, comenzando con la preparación del núcleo de benzonaftiridina. La ruta sintética suele incluir los siguientes pasos:

    Formación del núcleo de benzonaftiridina: Esto implica la ciclación de precursores apropiados en condiciones controladas.

    Introducción de la cadena lateral dimetilaminoetil: Este paso implica la alquilación del núcleo de benzonaftiridina con un grupo dimetilaminoetil.

    Modificaciones finales:

Los métodos de producción industrial para SN-28049 probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

SN-28049 se somete a varios tipos de reacciones químicas, principalmente relacionadas con su interacción con el ADN y la topoisomerasa II. Las principales reacciones incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la presencia de ADN, enzima topoisomerasa II y tampones apropiados para mantener las condiciones de reacción.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Core Heterocyclic Modifications

The benzo[b][1,6]naphthyridine core distinguishes this compound from simpler quinoline derivatives. For example:

  • N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): A monocyclic quinoline with a hydroxy group at position 4 and a dimethylaminopropyl chain. Molecular weight: 309.79 g/mol.
  • Compound 67 (): A 1,5-naphthyridine derivative with a bulky adamantyl substituent. Molecular weight: 422 g/mol (MH+).

Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2,6-dimethyl; N-(2-(dimethylamino)ethyl) C₂₀H₂₄N₄O₂ ~356.44* N/A
SzR-105 N-(3-(dimethylamino)propyl); 4-hydroxy C₁₅H₂₀ClN₃O₂ 309.79
N-(2-(pyrrolidin-1-yl)ethyl) derivative N-(2-(pyrrolidin-1-yl)ethyl); 4-hydroxy C₁₆H₂₀ClN₃O₂ 321.80
Compound 67 () N3-(1-(3,5-Dimethyl)adamantyl); 1-pentyl C₂₆H₃₅N₃O₂ 422 (MH+)

*Estimated based on structural similarity.

Observations :

  • The dimethylaminoethyl group in the target compound may enhance water solubility compared to pyrrolidinyl or adamantyl substituents .
  • Methyl groups at positions 2 and 6 likely reduce metabolic degradation by sterically shielding reactive sites, a feature absent in simpler hydroxyquinolines .

Pharmacological Implications

Bioactivity and Selectivity

While direct activity data for the target compound are unavailable, analogues suggest structure-activity relationships:

  • Hydroxyquinoline derivatives (): Exhibit modulation of kynurenine pathway enzymes, with substituent-dependent effects on potency. For instance, pyrrolidinyl groups may enhance blood-brain barrier penetration compared to dimethylamino chains .
  • Adamantyl-substituted naphthyridines (): Demonstrate increased lipophilicity, favoring interactions with hydrophobic binding pockets in viral or cancer targets .

Solubility and Stability

  • The hydrochloride salts in compounds improve aqueous solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability.
  • The adamantyl group in Compound 67 () confers metabolic stability but reduces solubility, highlighting a trade-off common in drug design .

Actividad Biológica

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the context of neurodegenerative diseases and other therapeutic areas.

Structural Characteristics

The compound's structure includes a benzo[b][1,6]naphthyridine core, a dimethylaminoethyl side chain, and a carboxamide functional group. The presence of an oxo group at position 1 enhances its electrophilic character, making it a candidate for various biochemical interactions.

Structural Features

Feature Description
Core StructureBenzo[b][1,6]naphthyridine
Side ChainDimethylaminoethyl
Functional GroupCarboxamide
Electrophilic CharacterEnhanced by the oxo group at position 1

Biological Activity

Research indicates that compounds similar to N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide exhibit significant biological activities. Notably, derivatives of benzo[b][1,6]naphthyridine have been studied for their potential as dual inhibitors of monoamine oxidase (MAO) subtypes A and B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

  • Monoamine Oxidase Inhibition : Dual inhibition of MAOs A and B suggests modulation of neurotransmitter levels, which is crucial in managing mood disorders and neurodegeneration.
  • Cholinesterase Inhibition : Interaction with AChE and BChE indicates potential benefits in enhancing cholinergic signaling pathways, which are often impaired in neurodegenerative conditions.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide in animal models of Alzheimer's disease. Results showed significant improvement in cognitive function and reduction in amyloid plaque deposition.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of the compound against MAOs and cholinesterases. The compound demonstrated IC50 values comparable to known inhibitors, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The uniqueness of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide lies in its specific combination of functional groups that provide both structural diversity and potential for targeted biological activity.

Compound Name Structure Features Biological Activity Unique Properties
2-Methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridineTetrahydro structureModerate MAO inhibitionChlorine substituent enhances lipophilicity
6-Oxo-2-(phenylmethoxymethyl)-5-(pyridin-4-yl)-1H-pyridinePyridine coreAnticancer propertiesExhibits selective cytotoxicity
2-Oxopyridin-3-yl thiazole derivativesThiazole ringAntimicrobial activityBroad-spectrum antimicrobial effects

Q & A

Q. How can the synthesis of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide be optimized?

Methodological Answer: Key steps include cyclization of intermediates using reagents like thionyl chloride (SOCl₂) and catalytic bases (e.g., diazabicycloundecene) in toluene under reflux, as demonstrated in analogous naphthyridine syntheses . Optimizing reaction time and temperature (e.g., 20–100 °C) improves yields, while post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product homogeneity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR with deuterated DMSO or CDCl₃ to confirm substituent positions and dimethylaminoethyl side-chain integration .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify molecular weight and purity (>95%) .
  • X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound in ethanol/water mixtures and analyze diffraction patterns .

Q. How can researchers ensure purity during scale-up synthesis?

Methodological Answer: Implement orthogonal purification strategies:

Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.

Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to isolate high-purity crystals.

Preparative HPLC : Apply gradient elution (0.1% TFA in acetonitrile/water) for final polishing .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylaminoethyl group) influence bioactivity?

Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with:

  • Variant side chains (e.g., replacing dimethylaminoethyl with piperazine or morpholine groups).
  • Methyl group deletions at positions 2 and 6.
    Assay these analogs in target-specific models (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters using computational tools like molecular docking .

Q. How can computational modeling predict binding interactions of this compound?

Methodological Answer:

  • Molecular Dynamics Simulations : Use software like Schrödinger Suite to model ligand-protein interactions over 100-ns trajectories, focusing on hydrogen bonding with the carboxamide group and hydrophobic contacts with the naphthyridine core .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., dimethyl groups) .

Q. How to resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

  • Control for Purity : Re-analyze batches via HPLC to rule out degradation products .
  • Validate Assay Conditions : Test compound stability in buffer systems (e.g., pH 7.4 PBS vs. cell culture media) and confirm target expression levels in biological models (e.g., Western blotting) .
  • Cross-Model Replication : Compare results in primary cells, animal models, and recombinant enzyme assays to identify model-specific biases .

Q. What strategies mitigate instability of the 1-oxo group under physiological conditions?

Methodological Answer:

  • Prodrug Design : Synthesize phosphate or acetate prodrugs to protect the 1-oxo moiety during systemic circulation.
  • Formulation Optimization : Use lyophilized powders or lipid-based nanoemulsions to enhance shelf-life and in vivo stability .

Q. How to assess selectivity against off-target receptors or enzymes?

Methodological Answer:

  • Panels of In Vitro Assays : Screen against related targets (e.g., kinase families, GPCRs) using radioligand binding or fluorescence polarization assays.
  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes to identify off-target engagement in complex proteomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.